molecular formula C35H61NO8 B1242893 Antibiotic TA

Antibiotic TA

Cat. No.: B1242893
M. Wt: 623.9 g/mol
InChI Key: VQWNGCSUNKJFLW-ACPVBGRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic TA is a macrolide and a lactam.

Scientific Research Applications

Antimicrobial Photodynamic Therapy

Photodynamic therapy (aPDT) is an essential component in treating human infections, particularly in dermatology for skin infections. Antibiotic resistance and infection control strategies are central to this context. Antibiotic TA (TA) plays a role in eradicating microbes without building resistance. Research on nanotheranostics, which may include PDT, shows TA's relevance, highlighting treatment combinations and novel applications subject to technology appraisals (TAs) and Randomized Clinical Trials (RCTs). The resistance of some microbes to antibiotics can be reversed using supplementary drugs, ensuring TA remains vital in skin infection treatment (Mackay, 2022).

Toxin-Antitoxin Systems in Antibiotic Development

Proteic toxin-antitoxin (TA) systems function as regulatory systems in bacteria, ideal for developing novel antibiotic agents. Understanding these systems aids in rational drug design and large-scale compound selection. The proteins of chromosome-encoded TA systems from gram-negative bacteria, such as CcdA-CcdB, Phd-Doc, ParD-ParE, YefM-YoeB, have been studied extensively. These systems are under significant pressure due to the overuse of broad-spectrum antibiotics, making their investigation crucial for novel inhibitor development (Alonso et al., 2007).

Dental Applications

TA's ability to bind tightly to dental tissues while retaining bactericidal properties has been explored. Studies show that TA adsorbs to dental hard tissues, such as in periodontally-involved extracted human teeth, and remains active even when bound. This property differentiates TA from other antibiotics like beta-lactam, offering a unique approach to dental care (Manor, Varon, & Rosenberg, 1985).

Water Treatment

The treatment of tetracycline classes of antibiotics (TAs) in water using coagulation and granular activated carbon filtration has been evaluated. These methods are effective for removing TAs from water, with the efficiency depending on the TA type. This study suggests TA's potential in water purification processes, with implications for environmental and public health (Choi, Kim, & Kim, 2008).

This compound's Mode of Action

Research into TA's mode of action revealed its inhibition of incorporation of diaminopimelic acid and uridine diphosphate-N-acetylglucosamine into Escherichia coli cell walls. TA does not block the formation of the lipid intermediate, suggesting its interference with polymerization, offering insights into its unique bacterial inhibition mechanism (Zafriri, Rosenberg, & Mirelman, 1981).

Properties

Molecular Formula

C35H61NO8

Molecular Weight

623.9 g/mol

IUPAC Name

(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione

InChI

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16-

InChI Key

VQWNGCSUNKJFLW-ACPVBGRSSA-N

Isomeric SMILES

CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O

Canonical SMILES

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O

Synonyms

antibiotic TA
Myxococcus xanthus antibiotic TA
myxovirescin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic TA
Reactant of Route 2
Antibiotic TA
Reactant of Route 3
Antibiotic TA
Reactant of Route 4
Antibiotic TA
Reactant of Route 5
Antibiotic TA
Reactant of Route 6
Antibiotic TA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.